1-[3-fluoro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]ethanamine
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Overview
Description
Preparation Methods
The synthesis of US9493490, C involves several steps. . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
US9493490, C: undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
US9493490, C: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of US9493490, C involves the inhibition of beta-adrenergic receptor kinase 1 (ADRBK1) . This inhibition affects various signaling pathways, including the chemokine signaling pathway, endocytosis, and the glutamatergic synapse . The compound interacts with specific molecular targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
US9493490, C: can be compared with other similar compounds, such as:
US9493490, Example 3: Another variant of the same compound with slight modifications in its structure.
BDBM258594: A similar compound with comparable inhibitory activity against ADRBK1.
6-(4-(aminomethyl)-2-fluorophenoxy)-7-m: Another related compound with similar chemical properties.
The uniqueness of US9493490, C lies in its specific structure, which confers its selective inhibitory activity against ADRBK1 .
Properties
Molecular Formula |
C15H15BFNO3 |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
1-[3-fluoro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]ethanamine |
InChI |
InChI=1S/C15H15BFNO3/c1-9(18)10-3-5-15(14(17)6-10)21-12-4-2-11-8-20-16(19)13(11)7-12/h2-7,9,19H,8,18H2,1H3 |
InChI Key |
AKFFDQJZYBSJJA-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)C(C)N)F)O |
Origin of Product |
United States |
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